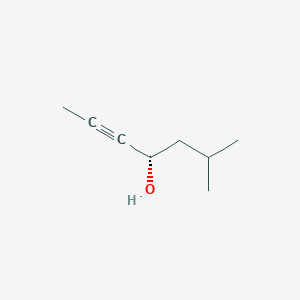

2-Heptyn-4-ol, 6-methyl-, (S)-

Description

Significance of Chiral Secondary Propargylic Alcohols as Versatile Building Blocks

Chiral secondary propargylic alcohols are organic compounds that feature a hydroxyl group and a carbon-carbon triple bond attached to a stereocenter. These bifunctional molecules are highly prized in organic synthesis for their versatility. rsc.orgresearchgate.net The presence of the alkyne and alcohol functionalities allows for a wide array of chemical transformations. rsc.org For instance, the triple bond can undergo various addition reactions, be reduced to either a cis- or trans-alkene, or participate in coupling reactions to form more complex carbon skeletons. rsc.org The hydroxyl group can be oxidized, protected, or converted into a good leaving group for substitution reactions.

This dual reactivity makes chiral propargylic alcohols powerful intermediates in the synthesis of a diverse range of complex molecules, including many natural products and pharmaceuticals. rsc.orgvirginia.edu Their utility is demonstrated in the construction of polycyclic compounds and other structurally diverse organic products. virginia.eduthieme-connect.com

Stereochemical Complexity and Enantioselective Synthesis Challenges for Chiral Alkynols

The core of a chiral secondary propargylic alcohol is its stereogenic center, the carbon atom bearing the hydroxyl group. The specific three-dimensional arrangement (R or S configuration) of the substituents around this center is crucial. As with many chiral compounds, the different enantiomers of a propargylic alcohol can have distinct biological effects.

The primary challenge lies in the enantioselective synthesis of these alkynols, which involves creating the desired stereoisomer with high purity. thieme-connect.com Significant research has been dedicated to developing methods for the asymmetric addition of alkynes to aldehydes, which is a direct route to these chiral alcohols. thieme-connect.com Catalytic systems, often employing chiral ligands in combination with metal centers, have been developed to achieve high enantioselectivity. virginia.eduthieme-connect.com Another successful strategy is the enzymatic kinetic resolution of a racemic mixture of the alcohol, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Structure

3D Structure

Properties

CAS No. |

60018-72-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(4S)-6-methylhept-2-yn-4-ol |

InChI |

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m1/s1 |

InChI Key |

QFIGXPMFVPAVTK-MRVPVSSYSA-N |

Isomeric SMILES |

CC#C[C@H](CC(C)C)O |

Canonical SMILES |

CC#CC(CC(C)C)O |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Insights into Chiral Alkynol Formation

Elucidation of Reaction Mechanisms in Asymmetric Alkynylation and Reduction

The two primary catalytic strategies for synthesizing chiral alkynols are the asymmetric addition of a terminal alkyne to a prochiral aldehyde and the asymmetric reduction of a prochiral alkynyl ketone. For 2-Heptyn-4-ol, 6-methyl-, (S)-, these routes correspond to the reaction of propargylide with isobutyraldehyde (B47883) and the reduction of 6-methyl-2-heptyn-4-one, respectively. Understanding the intricate details of these catalytic cycles is paramount for rational catalyst design and reaction optimization.

Role of C-H Bond Cleavage and Alkynol Hydration in Cascade Reactions

While not a direct route to 2-Heptyn-4-ol, 6-methyl-, (S)-, cascade reactions involving C-H bond functionalization represent an advanced strategy for creating propargylic stereocenters. nih.gov In this context, C-H bond cleavage refers to the direct functionalization of a C(sp³)–H bond at the propargylic position of an alkyne. This method is an alternative to traditional nucleophilic addition and offers a more atom-economical pathway by avoiding pre-functionalization of the starting materials. nih.gov Catalytic systems, often employing iridium or rhodium, can deprotonate a propargylic C-H bond to form a chiral organometallic intermediate, which then reacts with an electrophile to generate the chiral center with high enantioselectivity. nih.gov

Separately, alkyne hydration is a well-established reaction that typically converts a terminal alkyne into a methyl ketone under acidic conditions with a mercury(II) catalyst, or an aldehyde via hydroboration-oxidation. libretexts.orgyoutube.comhscprep.com.au The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable carbonyl compound. libretexts.orgyoutube.comkhanacademy.org While hydration itself does not directly produce a chiral alcohol, it can be part of a multi-step sequence. For instance, the hydration of an alkyne can yield a prochiral ketone, which is then subjected to a subsequent asymmetric reduction to afford the chiral alkynol. However, a direct cascade involving simultaneous C-H cleavage and alkyne hydration to form a chiral alkynol is not a standard mechanistic pathway. Instead, these processes are generally distinct transformations within synthetic chemistry.

Intermediates and Transition State Analysis in Catalytic Cycles

The stereochemical outcome of catalytic asymmetric reactions is determined at the transition state of the stereodetermining step. In the asymmetric alkynylation of aldehydes, the catalytic cycle typically involves the formation of a metal acetylide intermediate. For example, in zinc-catalyzed systems using chiral ligands like ProPhenol, a dialkylzinc reagent first reacts with the terminal alkyne to form a zinc alkynylide. nih.gov This species then coordinates with the chiral ligand and the aldehyde.

The catalytic cycle can be summarized as follows:

Ligand-Metal Complex Formation: The chiral ligand coordinates to the zinc metal center.

Acetylide Formation: The terminal alkyne is deprotonated by a base (often an amine or the alkyl group from a dialkylzinc reagent) to form a reactive zinc acetylide, which remains complexed to the chiral ligand.

Aldehyde Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center, activating it towards nucleophilic attack.

Stereoselective C-C Bond Formation: The acetylide attacks the coordinated aldehyde via a highly organized, chiral transition state. The facial selectivity is dictated by the steric and electronic properties of the chiral ligand, which shields one face of the aldehyde.

Product Release: The resulting zinc alkoxide of the propargylic alcohol product is protonated (during workup) to release the chiral alcohol and regenerate the catalyst.

Transition state analysis, often supported by computational studies, is crucial for explaining the observed enantioselectivity. For ruthenium-catalyzed propargylic substitutions, key intermediates such as ruthenium-allenylidene complexes have been identified. The nucleophile attacks this intermediate, and the stereochemistry is determined by the trajectory of this attack, which is influenced by intramolecular interactions within the chiral catalyst framework. researchgate.net

Stepwise Processes and Chemo- and Stereoselectivity Control

Controlling selectivity is a major challenge in asymmetric synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of 2-Heptyn-4-ol, 6-methyl-, (S)- from isobutyraldehyde, a key challenge is preventing the self-aldol condensation of the enolizable aldehyde, which can compete with the desired alkynylation. nih.gov This is often controlled by the slow addition of the aldehyde to the reaction mixture, keeping its concentration low and favoring the reaction with the more reactive metal acetylide. nih.gov

Stereoselectivity in these reactions is governed by the chiral catalyst, which creates a chiral environment around the reacting molecules. The non-covalent interactions between the catalyst, the alkyne, and the aldehyde in the transition state lead to a significant energy difference between the pathways leading to the (S) and (R) enantiomers. The size of the substituents on both the aldehyde and the alkyne can also play a critical role; greater steric bulk often leads to higher diastereoselectivity and enantioselectivity. nih.govnih.gov In asymmetric ketone reductions, the chiral catalyst (e.g., a chiral oxazaborolidine or a transition metal complex) delivers a hydride to one prochiral face of the carbonyl group, again via a sterically defined transition state. wikipedia.org

Computational Chemistry Applications in Chiral Alkynol Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions, accelerating the development of new catalysts and synthetic protocols. researchgate.net

Density Functional Theory (DFT) for Enantioselectivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms and predict stereoselectivity. nih.gov By modeling the transition states leading to the (S) and (R) products, chemists can calculate their relative energies (ΔG‡). The enantiomeric excess (ee) of a reaction is related to the difference in these activation energies (ΔΔG‡) by the Eyring equation.

For the synthesis of a chiral propargylic alcohol, a typical DFT study would involve:

Modeling the 3D structures of the chiral catalyst, the alkyne, and the aldehyde.

Identifying all plausible transition state structures for the C-C bond-forming step.

Optimizing the geometries of these transition states and calculating their free energies.

The energy difference between the lowest-energy transition state leading to the (S)-product and the lowest-energy transition state leading to the (R)-product (ΔΔG‡) is used to predict the enantiomeric ratio.

Studies on ruthenium-catalyzed propargylic substitutions have successfully used DFT calculations to rationalize why certain ligands provide high enantioselectivity. acs.org These calculations revealed that weak intramolecular interactions, such as dispersion forces between ligands, can significantly influence the stability of the key transition states and, consequently, the stereochemical outcome. researchgate.net Such insights are vital for the rational, in-silico design of more effective catalysts.

| Computational Method | Application in Chiral Alkynol Synthesis | Key Insights |

| Density Functional Theory (DFT) | Calculation of transition state energies for (R) vs. (S) product formation. | Predicts enantiomeric excess (ee%), rationalizes the role of ligand stereoelectronics, identifies key non-covalent interactions. nih.gov |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate dynamics in solution. | Provides understanding of conformational flexibility and solvent effects on the catalytic cycle. |

Machine Learning Approaches for Catalyst Design and Optimization

The vast amount of data generated in chemical research has paved the way for the application of machine learning (ML) in catalyst development. nih.govnih.gov ML models can identify complex patterns and relationships between catalyst structure, substrate features, and reaction outcomes (e.g., yield and enantioselectivity) that may not be obvious from manual analysis.

The general workflow for using ML in catalyst optimization involves:

Data Curation: A large dataset of reactions is compiled from the literature or high-throughput experiments. This dataset includes information on the catalyst structure, ligands, substrates, reaction conditions, and the resulting enantiomeric excess.

Descriptor Generation: The molecules (catalysts, ligands, substrates) are converted into numerical representations, or "descriptors." These can range from simple physical properties to complex quantum chemically derived parameters. nih.gov

Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the curated dataset to learn the relationship between the descriptors and the reaction outcome. nih.govcam.ac.uk

Prediction and Design: The trained model can then be used to predict the enantioselectivity for a new, untested combination of catalyst and substrate. This allows for the rapid in-silico screening of large virtual libraries of potential catalysts to identify the most promising candidates for experimental validation, thereby accelerating the discovery process. nih.gov

This data-driven approach complements traditional mechanistic and computational studies by providing a powerful tool for navigating the complex, high-dimensional space of asymmetric catalysis. chemrxiv.org

Advanced Characterization and Stereochemical Analysis of Chiral Alkynols

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic methods are the cornerstone for determining the enantiomeric purity of chiral compounds. By employing a chiral environment, either in the stationary or mobile phase, it becomes possible to separate enantiomers, which are otherwise indistinguishable by most physical and chemical means. This separation allows for the accurate quantification of each enantiomer in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. rsc.orgnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.orgchiralpedia.com For chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. mdpi.comuta.edu These phases, often derivatized with groups like 3,5-dimethylphenylcarbamate, create chiral cavities and surfaces where enantiomers can bind transiently through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. ceon.rs

The development of an effective HPLC method for a chiral alkynol like (S)-6-methyl-2-heptyn-4-ol involves screening various CSPs and mobile phase compositions. mdpi.com Normal-phase chromatography, utilizing eluents such as mixtures of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is commonly employed for the separation of chiral alcohols. ceon.rsresearchgate.net The ratio of the alkane to the alcohol modifier is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. Lower flow rates and controlled column temperatures can also enhance resolution. The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Parameters for the Analysis of 6-methyl-2-heptyn-4-ol This table presents illustrative data for the enantioselective analysis of a chiral alkynol.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (R)-enantiomer | 12.4 min |

| Retention Time (S)-enantiomer | 14.1 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography (GC) Analysis

For volatile and thermally stable compounds like many alkynols, Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC. nih.govchromatographyonline.com The most successful chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czgcms.cz Cyclodextrins are cyclic oligosaccharides that form a cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com When derivatized and immobilized as a stationary phase, they can form transient diastereomeric inclusion complexes with enantiomers, leading to their separation. nih.gov

The enantioselectivity in chiral GC depends on the size of the cyclodextrin (B1172386) (α, β, or γ), the nature of the derivatizing groups on its rim, and the operating temperature. rsc.orggcms.cz Permethylated β-cyclodextrin is a versatile and common choice for separating a wide range of chiral compounds, including underivatized alcohols. gcms.cz Method optimization involves adjusting the temperature program; lower temperatures generally increase the stability of the transient complexes and improve enantioselectivity, though at the cost of longer analysis times. gcms.cz The choice of carrier gas, with hydrogen often providing the best efficiency, is also a key parameter. hplc.sk

Table 2: Representative Chiral GC Parameters for the Analysis of 6-methyl-2-heptyn-4-ol This table presents illustrative data for the enantioselective analysis of a chiral alkynol.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Astec® CHIRALDEX® G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film |

| Carrier Gas | Hydrogen, constant flow at 1.5 mL/min |

| Injector Temperature | 220 °C |

| Detector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then ramp at 2 °C/min to 120 °C |

| Split Ratio | 50:1 |

| Retention Time (R)-enantiomer | 21.8 min |

| Retention Time (S)-enantiomer | 22.5 min |

| Separation Factor (α) | 1.04 |

Spectroscopic Techniques for Absolute Configuration Assignment and Purity

While chromatography excels at determining the relative amounts of enantiomers, spectroscopic methods are required to assign the absolute configuration (i.e., the R or S designation) of a stereocenter. These techniques rely on the differential interaction of a chiral molecule with a chiral probe or polarized light.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (e.g., Mosher Ester Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy, in an achiral environment, cannot distinguish between enantiomers. However, by converting the enantiomeric alcohol into a pair of diastereomers using a chiral derivatizing agent, the resulting diastereomers will exhibit distinct NMR spectra. stackexchange.com The most widely used method for secondary alcohols is the Mosher ester analysis. nih.govresearchgate.netmdpi.com This technique involves reacting the alcohol of unknown configuration separately with the acid chlorides of both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govwikipedia.org

The resulting (S)-MTPA and (R)-MTPA esters are diastereomers, and their ¹H NMR spectra are compared. stackexchange.comoregonstate.edu In the preferred conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific spatial arrangement relative to the substituents at the alcohol's stereocenter. utoronto.ca This leads to predictable shielding (upfield shift) or deshielding (downfield shift) of the protons on either side of the carbinol center due to the magnetic anisotropy of the MTPA phenyl ring. oregonstate.edu By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on each side of the stereocenter, the absolute configuration can be assigned. A positive Δδ value is typically observed for protons on one side of the Mosher ester plane, while a negative value is observed for those on the other. rsc.orgnih.govresearchgate.net

Table 3: Illustrative ¹H NMR Data for the Mosher Ester Analysis of (S)-6-methyl-2-heptyn-4-ol This table presents hypothetical but mechanistically consistent NMR data for assigning absolute configuration.

| Proton Assignment (H) | δ in (R)-MTPA Ester (ppm) | δ in (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Conclusion based on Mosher's Model |

| H-3 (CH≡C-CH₂) | 2.51 | 2.45 | -0.06 | Negative Δδ |

| H-1 (CH₃-C≡C) | 1.88 | 1.84 | -0.04 | Negative Δδ |

| H-5 (CH₂-CH(CH₃)₂) | 1.75 | 1.86 | +0.11 | Positive Δδ |

| H-6 (CH(CH₃)₂) | 0.95 | 1.01 | +0.06 | Positive Δδ |

| H-7 (CH(CH₃)₂) | 0.93 | 0.98 | +0.05 | Positive Δδ |

Based on the sign convention of Δδ, the isobutyl group (protons H-5, H-6, H-7) lies on the side with positive values, and the propynyl (B12738560) group (protons H-1, H-3) on the side with negative values. This pattern is consistent with an (S) configuration at the C-4 carbinol center.

Strategic Applications of Chiral Alkynols As Key Intermediates in Complex Chemical Synthesis

Utilization in Natural Product Total Synthesis

Chiral propargylic alcohols are fundamental intermediates in the stereoselective synthesis of a wide array of natural products. researchgate.netnih.govorganicchemistrydata.org Their utility stems from the ability to introduce a defined stereocenter which can direct subsequent stereoselective transformations, and the alkyne moiety serves as a versatile handle for further functionalization. Although specific examples involving the direct use of (S)-6-methyl-2-heptyn-4-ol are not prominently documented in readily available literature, its structural motif is relevant to the synthesis of polyketide and terpenoid natural products.

Table 1: Potential Transformations of (S)-6-methyl-2-heptyn-4-ol in Natural Product Synthesis

| Transformation | Resulting Moiety | Relevance to Natural Products |

|---|---|---|

| Stereoselective Reduction | Chiral Allylic Alcohol | Precursor to polyketide chains |

| Alkyne Hydration/Reduction | Chiral Aldehyde or Ketone | Building blocks for asymmetric aldol (B89426) reactions |

| Sonogashira Coupling | En-yne or Di-yne Systems | Found in various marine and microbial natural products |

This table is illustrative of the potential applications of chiral alkynols and does not represent documented transformations of (S)-6-methyl-2-heptyn-4-ol.

Precursors for Biologically Active Molecules and Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a cornerstone of the pharmaceutical industry, driven by the often differing pharmacological and toxicological profiles of enantiomers. nih.govnih.govresearchgate.netenamine.net Chiral building blocks, such as (S)-6-methyl-2-heptyn-4-ol, are therefore of significant interest. portico.org While specific instances of its incorporation into pharmaceutical intermediates are not widely reported, the propargyl alcohol functionality is a key pharmacophore in several known biologically active molecules and a versatile precursor for others.

The development of efficient synthetic routes to chiral intermediates is a major focus of pharmaceutical research. nih.gov The enantioselective synthesis of chiral alcohols, including propargylic alcohols, is a well-established field, often employing enzymatic resolutions or asymmetric catalysis. mdpi.com These methods provide access to enantiomerically pure compounds that are essential for the development of modern therapeutics.

Enabling Building Blocks for Chiral Heterocyclic Compounds

Propargylic alcohols are valuable precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netresearchgate.netdntb.gov.ua The alkyne and alcohol functionalities can participate in a variety of cyclization reactions, including intramolecular additions, cycloadditions, and transition-metal-catalyzed processes, to form furans, pyrans, pyrroles, and other important heterocyclic systems. researchgate.net

For example, the intramolecular cyclization of propargylic alcohols can lead to the formation of substituted furans, a common motif in bioactive molecules. While no specific examples utilizing (S)-6-methyl-2-heptyn-4-ol are documented, the general reactivity pattern is well-established.

Integration into Cascade and Multicomponent Reactions for Skeletal Diversity

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. wikipedia.org These reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly atom- and step-economical. wikipedia.orgresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are similarly valued for their efficiency in generating molecular diversity. jocpr.comrsc.orgnih.govnih.gov

Chiral alkynols are excellent substrates for initiating cascade sequences. scispace.commdpi.commdpi.comacs.org The activation of the alkyne or alcohol can trigger a series of transformations, leading to the formation of complex polycyclic or heterocyclic scaffolds. While the specific involvement of (S)-6-methyl-2-heptyn-4-ol in such reactions is not detailed in the literature, its structure is amenable to participation in these powerful synthetic methodologies.

Conversion to Chiral Allene (B1206475) Derivatives and Other Functionalized Compounds

One of the most significant applications of chiral propargylic alcohols is their stereospecific conversion to chiral allenes. scispace.com Allenes are molecules with two cumulative double bonds and are themselves valuable intermediates in organic synthesis, as well as being present in some natural products and biologically active compounds. The transfer of chirality from the propargylic alcohol to the allene is a well-studied and efficient process.

Several methods exist for the conversion of propargylic alcohols to allenes, often involving the use of transition metal catalysts or organocatalysts. scispace.com These transformations are highly valuable for accessing enantiomerically enriched allenes, which can then be used in a variety of subsequent reactions. The general principles of these transformations are applicable to (S)-6-methyl-2-heptyn-4-ol, although specific studies are not available.

Emerging Trends and Future Directions in Chiral Alkynol Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The enantioselective synthesis of chiral alkynols is heavily reliant on the performance of catalytic systems. Significant research is dedicated to discovering and refining catalysts that offer high yields and exceptional levels of stereocontrol. A variety of transition metals, including copper (Cu), rhodium (Rh), ruthenium (Ru), and palladium (Pd), form the core of many successful catalytic systems. mdpi.comnih.govrsc.org

The effectiveness of these metal catalysts is often dictated by the chiral ligands attached to them. Ligands such as chiral bis(oxazolines) and axially chiral P,N-ligands have been instrumental in achieving high enantioselectivity in the addition of alkynes to carbonyl compounds. nih.govnih.gov For instance, copper bis(oxazoline) catalyst systems have been successfully employed in the alkynylation of quinolones, demonstrating high enantiomeric excess (ee) with low catalyst loading. nih.gov Similarly, tunable axially chiral imidazole-based P,N-ligands have enabled the first copper-catalyzed enantioselective alkyne addition to nitrones, a previously challenging transformation. nih.gov

Researchers have also developed tandem or cascade reactions that combine multiple catalytic processes in a single pot. One such approach pairs a cobalt-salen complex for the hydration of terminal alkynes with a Ru-TsDPEN complex for the asymmetric transfer hydrogenation of the resulting ketone, yielding chiral secondary alcohols with up to 99% ee. researchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, is another key area of focus, as it simplifies purification and allows for catalyst recycling. mdpi.com

Table 1: Examples of Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper / Bis(oxazoline) Ligands | Alkynylation of Quinolones | Low catalyst loading (5 mol%), high enantioselectivity (up to 96% ee). | nih.gov |

| Copper / Axially Chiral Imidazole-based P,N-Ligands | Alkyne Addition to Nitrones | Addresses challenges of previous Zn- or In-catalyzed methods; broad substrate scope. | nih.gov |

| Salen-Co(III) complex + Ru-TsDPEN | Tandem Hydration / Asymmetric Transfer Hydrogenation | One-pot synthesis from alkynes to chiral alcohols; up to 99% ee. | researchgate.net |

| Rhodium / Chiral Diene Ligand | Asymmetric Conjugate Arylation | Effective in green solvents like ethanol (B145695); catalyst is recyclable. | rsc.org |

| Ruthenium / Diamine Ligand | Asymmetric Transfer Hydrogenation | Immobilized heterogeneous catalyst, recyclable for multiple runs. | researchgate.net |

Advancements in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral alkynols. This paradigm shift emphasizes the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. nih.govlongdom.org A primary focus is the replacement of conventional organic solvents with more environmentally benign alternatives. Ethanol and water, for example, are being explored as reaction media. rsc.orgorganic-chemistry.org A rhodium-catalyzed asymmetric synthesis of chiral phenols was successfully developed in ethanol, which also allowed for the catalyst to be recycled. rsc.org

Another key strategy is the development of recyclable catalysts. Molybdenum-catalyzed allylic amination has been achieved in ethanol using a catalyst that can be recovered through simple centrifugation and reused multiple times without a significant drop in activity, making the process both economical and sustainable. organic-chemistry.org

Expansion of Substrate Scope and Reaction Generality for Broader Applicability

For a synthetic method to be truly useful, it must be applicable to a wide range of starting materials (substrates). A major goal in chiral alkynol research is to develop catalytic systems that are not limited to a narrow set of reactants. mdpi.com Recent advancements have significantly broadened the scope of these reactions.

Catalytic systems are now capable of accommodating a diverse array of alkynes, including terminal and internal alkynes, as well as those bearing various electron-donating and electron-withdrawing functional groups. nih.govresearchgate.net The scope of the other reaction partner has also been expanded. While aldehydes are common substrates, successful methods have been developed for the enantioselective alkynylation of more challenging electrophiles like ketones, nitrones, and quinolones. researchgate.netnih.govnih.gov

Furthermore, biocatalytic cascades have been engineered to enhance substrate scope. By using techniques like directed evolution, enzymes can be modified to accept a broader range of substrates that may not be accommodated by their natural counterparts. nih.gov This allows for the synthesis of diverse libraries of chiral compounds, such as 1,2-amino alcohols, from simple achiral aldehydes. nih.gov The ability to successfully transform challenging substrates, such as tertiary or allylic alcohols, further demonstrates the increasing generality and power of modern synthetic methods. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Catalyst Discovery and Reaction Design

The traditional process of catalyst discovery has long relied on a trial-and-error approach, which is often slow, expensive, and inefficient. eurekalert.orgbbnchasm.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by shifting to a data-driven paradigm. eurekalert.org These computational tools can analyze vast and complex datasets to identify patterns and predict structure-property relationships in catalysts. researchgate.netarxiv.org

Machine learning algorithms can predict the performance of potential catalysts, thereby prioritizing the most promising candidates for experimental synthesis and testing. bbnchasm.comarxiv.org This significantly accelerates the discovery process and reduces the reliance on resource-intensive experiments and calculations. eurekalert.org Advanced techniques, including active learning and generative models, can further enhance efficiency by suggesting novel catalyst structures that chemists may not have intuitively considered. eurekalert.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.